molecular formula C8H16N2O4 B555349 N(6)-carboxymethyllysine CAS No. 5746-04-3

N(6)-carboxymethyllysine

Cat. No. B555349
CAS RN: 5746-04-3
M. Wt: 204,2 g/mole
InChI Key: HIDJWBGOQFTDLU-UHFFFAOYSA-N
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Patent
US07138520B2

Procedure details

Prepared as described for L2 from stirring 4-aminobutyric acid (3.94 g, 38.2 mmol) in 50% aqueous dioxane with triethylamine (8.0 mL, 57 mmol) and BOC-ON (10.4 g, 42.2 mmol). A yellow oil was obtained that solidified upon addition of hexanes and cooling to −20° C. to yield a cream solid (4.03 g, 51.8%). 1H NMR (d6-DMSO, 300 MHz): δ 1.36 (s, 9H, CH3), 1.57 (m, 2H, CH2), 2.17 (t, 2H, CH2), 2.90 (m, 2H, CH2), 6.80 (t, 1H, NH).
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
51.8%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].C(N(CC)CC)C.[CH3:15][C:16]([O:19][C:20](ON=C(C1C=CC=CC=1)C#N)=[O:21])([CH3:18])[CH3:17]>O1CCOCC1>[C:16]([O:19][C:20]([NH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])=[O:21])([CH3:18])([CH3:17])[CH3:15]

Inputs

Step One
Name
Quantity
3.94 g
Type
reactant
Smiles
NCCCC(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10.4 g
Type
reactant
Smiles
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
A yellow oil was obtained

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.03 g
YIELD: PERCENTYIELD 51.8%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.